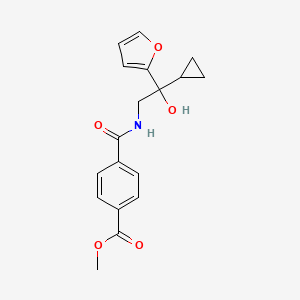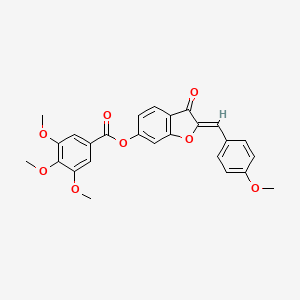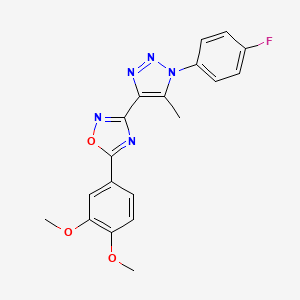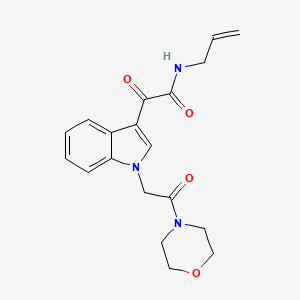![molecular formula C15H19NO4 B2900786 (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid CAS No. 956199-53-4](/img/structure/B2900786.png)
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid, also known as MMBA, is a synthetic compound that belongs to the class of amino acids. It is widely used in scientific research due to its unique properties and potential applications in various fields. The purpose of
Applications De Recherche Scientifique
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to have antitumor, antiviral, and antibacterial properties. (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been found to have potential applications in the field of materials science, including the synthesis of polymers and the creation of self-assembling materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has also been found to have antiviral activity against the hepatitis C virus. In addition, (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been found to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to the use of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid in lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid. One area of research is the development of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid as a potential drug for the treatment of cancer and viral infections. Another area of research is the development of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid as a drug delivery agent for the treatment of neurological disorders. Additionally, research on the mechanism of action of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid could lead to the development of new drugs for the treatment of type 2 diabetes and other metabolic disorders. Finally, research on the properties of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid could lead to new applications in materials science and nanotechnology.
Conclusion:
In conclusion, (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid is a synthetic compound that has potential applications in various scientific fields. It is a stable and relatively inexpensive compound that can be easily synthesized and purified. (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid has been found to have antitumor, antiviral, and antibacterial properties, and has potential applications in drug delivery and materials science. Future research on (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid could lead to the development of new drugs for the treatment of cancer, viral infections, and metabolic disorders, as well as new materials for use in various applications.
Méthodes De Synthèse
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate compound is then reacted with L-leucine in the presence of triethylamine to form the desired product, (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid. The final compound is purified using column chromatography to obtain a pure sample of (2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid.
Propriétés
IUPAC Name |
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNMUKNLXQRDQV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2900703.png)
![N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide](/img/structure/B2900708.png)


![N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2900713.png)
![2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2900716.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)
![Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2900719.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2900722.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2900723.png)


